molecular formula C16H13Cl2N3O B5528433 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide

Cat. No.: B5528433
M. Wt: 334.2 g/mol
InChI Key: HFOGJQIGORZVGU-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide is a benzamide derivative featuring a benzimidazole core linked via an ethyl group to a 3,4-dichlorobenzamide moiety. The benzimidazole ring, with its dual nitrogen atoms, enhances hydrogen-bonding and π-π stacking capabilities, while the 3,4-dichloro substitution on the benzamide introduces electron-withdrawing effects and steric bulk. This compound is hypothesized to exhibit biological activity in antimicrobial or anticancer contexts, as inferred from structurally related analogues .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c17-11-6-5-10(9-12(11)18)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOGJQIGORZVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide typically involves the condensation of 2-aminobenzimidazole with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxide derivatives, while nucleophilic substitution of the chlorine atoms can produce various substituted benzamides .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiparasitic activities.

    Medicine: Studied for its potential anticancer properties and as a diagnostic tool in imaging techniques.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to the active sites of enzymes and receptors, inhibiting their activity. This compound can also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to analogues with modifications in the heterocyclic core, benzamide substituents, or linker groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound (Reference) Heterocycle Benzamide Substituents Melting Point (°C) Key Properties
Target Compound Benzimidazol-2-yl 3,4-dichloro Not reported High H-bond potential, lipophilic
N-(Indol-3-yl-ethyl)-3,4-dichlorobenzamide Indol-3-yl 3,4-dichloro 112.4–113.9 Lower melting point, moderate polarity
N-(Indol-3-yl-ethyl)-4-chlorobenzamide Indol-3-yl 4-chloro 150.6–152.0 Higher symmetry, stronger crystal packing
W1 (Benzimidazolylthio derivative) Benzimidazol-2-yl 2,4-dinitrophenyl Not reported Enhanced lipophilicity, antimicrobial
TSF-2 (Tetrahydrothiazol derivative) Tetrahydrobenzo[d]thiazol 3,4-dichloro Not reported Basic amino group, potential CNS activity
Key Observations:
  • Melting Points: The 3,4-dichloro substitution in indole-based analogues (e.g., compound 18 ) results in lower melting points (~113°C) compared to mono-chloro derivatives (~151°C), likely due to reduced molecular symmetry and weaker crystal packing. The target compound’s benzimidazole core may increase melting points relative to indole analogues due to stronger intermolecular interactions .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential as an antimicrobial, antiviral, anticancer, and antiparasitic agent. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H13Cl2N3O
  • Molar Mass : 334.2 g/mol

The compound's structure features a benzimidazole moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways. For example, it may interact with DNA polymerases or topoisomerases, disrupting DNA synthesis in cancer cells.
  • Antimicrobial Activity : It has shown promise against various bacterial and fungal strains by disrupting their cell wall synthesis or inhibiting metabolic pathways crucial for their survival.
  • Antiparasitic Effects : Research indicates effectiveness against parasites by targeting their reproductive systems or metabolic functions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens:

Pathogen TypeActivityReference
BacteriaEffective against Gram-positive and Gram-negative bacteria
FungiInhibitory effects on common fungal strains
ParasitesActive against protozoan parasites

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Lines Tested : Studies have used various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study Example

In a recent study involving MCF-7 cells, this compound showed an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.

Synthesis and Characterization

The synthesis typically involves the condensation of 2-aminobenzimidazole with 3,4-dichlorobenzoyl chloride under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Toxicology Studies

Preliminary toxicological assessments indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index for further development.

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